molecular formula C9H11NO B3025524 2-(Dimethylamino)benzaldehyde CAS No. 579-72-6

2-(Dimethylamino)benzaldehyde

Cat. No.: B3025524
CAS No.: 579-72-6
M. Wt: 149.19 g/mol
InChI Key: DGPBVJWCIDNDPN-UHFFFAOYSA-N
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Description

2-(Dimethylamino)benzaldehyde: is an organic compound with the molecular formula C9H11NO. It is a derivative of benzaldehyde, where the hydrogen atom at the second position of the benzene ring is replaced by a dimethylamino group. This compound is known for its applications in various chemical reactions and is used as a reagent in organic synthesis .

Biochemical Analysis

Biochemical Properties

2-(Dimethylamino)benzaldehyde plays a significant role in biochemical reactions. It acts as a strong electrophile, reacting with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . This reaction is used to detect the presence of indole alkaloids . The carbonyl group of this compound typically reacts with the electron-rich 2-position of the indole but may also react at the C-3 or N-1 positions .

Cellular Effects

It is known that benzaldehydes, a class of compounds to which this compound belongs, can disrupt cellular antioxidation systems . This disruption can be achieved with redox-active compounds, which destabilize cellular redox homeostasis and/or antioxidation systems .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with indole rings. As a strong electrophile, it reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . This reaction is essentially irreversible as the adduct dehydrates .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Metabolic Pathways

It is known that benzaldehydes can participate in various metabolic pathways, including those involving enzymes and cofactors .

Transport and Distribution

It is known that the compound is slightly soluble in water and soluble in alcohol, ether, acetone, and chloroform , suggesting that it may be able to cross cell membranes.

Subcellular Localization

Given its solubility properties , it may be able to localize in various cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically follows the condensation method due to its efficiency and cost-effectiveness. The reaction conditions involve the use of hydrochloric acid, sodium nitrite, and formaldehyde under controlled temperatures .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    4-(Dimethylamino)benzaldehyde: Similar in structure but with the dimethylamino group at the para position.

    Benzaldehyde: The parent compound without the dimethylamino group.

Uniqueness: 2-(Dimethylamino)benzaldehyde is unique due to its specific reactivity and applications in forming Schiff bases and its use in biological reagents. Its position-specific substitution makes it more reactive in certain chemical reactions compared to its para-substituted counterpart .

Properties

IUPAC Name

2-(dimethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPBVJWCIDNDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871859
Record name Benzaldehyde, (dimethylamino)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579-72-6, 28602-27-9
Record name 2-(Dimethylamino)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579-72-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, (dimethylamino)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, (dimethylamino)-
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Record name Benzaldehyde, (dimethylamino)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)benzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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